N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide features a benzofuran core linked to a 4-oxo-4H-chromene moiety via a carboxamide bridge. The 3-methylphenyl carbamoyl group at position 2 of the benzofuran ring introduces steric and electronic modifications that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C26H18N2O5 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O5/c1-15-7-6-8-16(13-15)27-26(31)24-23(18-10-3-5-12-21(18)33-24)28-25(30)22-14-19(29)17-9-2-4-11-20(17)32-22/h2-14H,1H3,(H,27,31)(H,28,30) |
InChI Key |
TZMMYAREDFKKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carbamoyl Group: The carbamoyl group is introduced by reacting the benzofuran derivative with 3-methylphenyl isocyanate in the presence of a base such as triethylamine.
Formation of Chromene Ring: The chromene ring is formed by cyclizing the intermediate product with a suitable reagent like salicylaldehyde under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with 4-oxo-4H-chromene-2-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the carbamoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Research Implications
- Substituent Position : Meta-substituted phenyl groups (e.g., 3-methyl) introduce steric effects that may hinder binding to flat active sites, whereas para-substituted analogues (e.g., 4-methoxy) optimize electronic interactions .
- Functional Groups : Sulfamoyl and fluorine substituents improve solubility and target engagement, making them valuable in drug design for pharmacokinetic optimization .
Biological Activity
N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzofuran and chromone derivatives, which are known for their diverse biological activities. The molecular formula is , indicating the presence of multiple functional groups that contribute to its chemical behavior.
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Moiety | Provides a hydrophobic character, influencing membrane permeability. |
| Carbamoyl Group | Enhances solubility and potential interactions with biological targets. |
| Chromene Core | Associated with antioxidant and anti-inflammatory properties. |
1. Antioxidant Activity
The compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. Studies have shown that derivatives of chromone and benzofuran can scavenge free radicals effectively, thereby protecting cellular components from damage.
2. Anti-inflammatory Effects
Research indicates that chromone-based compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the synthesis of pro-inflammatory mediators.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Study 1: Inhibition of Cholinesterases
A study evaluated the compound's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. The compound demonstrated moderate inhibitory activity with IC50 values comparable to known inhibitors.
Study 2: Cytotoxicity Assessment
In vitro assays were conducted on MCF-7 breast cancer cells, revealing that the compound induced significant cytotoxicity with an IC50 value of approximately 15 μM. This suggests a promising therapeutic potential in cancer treatment.
Study 3: Molecular Docking Studies
Molecular docking simulations indicated favorable interactions between the compound and target proteins involved in inflammation and cancer pathways. Hydrogen bonding and π-stacking interactions were observed, which may explain the observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
